molecular formula C19H17FN2O2S2 B2952066 3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-90-4

3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2952066
CAS No.: 421577-90-4
M. Wt: 388.48
InChI Key: QLVHBFCMSCXAME-UHFFFAOYSA-N
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Description

3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a high-purity synthetic compound belonging to the thieno[2,3-d]pyrimidine class, which is a scaffold of significant interest in medicinal chemistry for developing new therapeutic agents. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Thieno[2,3-d]pyrimidine derivatives have been scientifically demonstrated to possess a diverse range of biological activities. Research indicates that this chemical family shows promise in anticancer applications, with some derivatives exhibiting cytotoxic effects against various cancer cell lines . Furthermore, certain structurally related thieno[2,3-d]pyrimidinediones have displayed potent antibacterial activity, particularly against multi-drug resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), while showing low cytotoxicity in mammalian cell assays . The structure of this compound incorporates key pharmacophoric elements, including an allyl group, a 4-fluorophenyl ketone side chain, and the fused thienopyrimidine core, which are known to influence binding affinity and bioavailability. Researchers can utilize this compound as a key intermediate or lead molecule in projects aimed at drug discovery, primarily for investigating new oncology and anti-infective pathways. Specific research applications include, but are not limited to, in vitro screening for cytotoxic activity, structure-activity relationship (SAR) studies, and the exploration of novel mechanisms of action against drug-resistant bacterial strains. Researchers should consult the current scientific literature for detailed protocols on the use of such compounds in biological assays.

Properties

IUPAC Name

6-ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVHBFCMSCXAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that thieno[2,3-d]pyrimidines have been associated with antimicrobial activity. This suggests that the compound may interact with bacterial cells, possibly disrupting essential cellular processes.

Result of Action

Given the antimicrobial activity associated with similar thieno[2,3-d]pyrimidines, it’s plausible that the compound could lead to the death of microbial cells, thereby inhibiting their growth and proliferation.

Biological Activity

3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a thieno ring fused with a pyrimidine nucleus. The synthesis typically involves multi-step organic reactions, including condensation reactions under controlled conditions. Common methods include the use of catalysts and specific temperature settings to optimize yield and purity .

Antiviral Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antiviral properties. A related study demonstrated that compounds with similar structures inhibited Hepatitis B virus (HBV) replication effectively, showcasing an EC50 value of 31 nM without significant cytotoxicity . This suggests that 3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one may possess similar antiviral efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit various bacterial strains. For instance, compounds with structural similarities displayed significant activity against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobials .

Anticancer Potential

Thieno[2,3-d]pyrimidines are noted for their anticancer properties. The compound's structure suggests it may interfere with cellular proliferation pathways. Preliminary studies indicate that related compounds induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

The biological activity of 3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is likely mediated through multiple mechanisms:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral polymerases.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may involve compromising bacterial cell membranes.
  • Induction of Apoptosis : The potential anticancer effects could be due to the activation of apoptotic pathways in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeCompound VariantEC50/IC50 ValueReference
AntiviralThieno derivative31 nM
AntimicrobialRelated compoundVaries
AnticancerThieno derivativeNot specified

Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of various thieno[2,3-d]pyrimidine derivatives, researchers found that those with structural modifications similar to 3-allyl-6-ethyl showed promising results against HBV. The compounds were tested in cell cultures and demonstrated a high degree of selectivity against viral replication with minimal cytotoxic effects on host cells .

Chemical Reactions Analysis

Reactivity of the Thioether Group

The sulfur atom in the thioether linkage is susceptible to oxidation and nucleophilic substitution.

Reaction Type Reagents/Conditions Product Reference
Oxidation H<sub>2</sub>O<sub>2</sub> in AcOHSulfoxide or sulfone derivatives
Alkylation Ethyl chloroacetate, NaOHExtended thioether analogs

For example, oxidation of the thioether with H<sub>2</sub>O<sub>2</sub> could yield sulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') derivatives, depending on reaction time and stoichiometry .

Palladium-Catalyzed Cross-Coupling Reactions

The allyl substituent and aromatic systems enable participation in coupling reactions:

Table 1: Heck and Stille Reaction Conditions

Reaction Catalyst Base Solvent Conditions Outcome
Heck Pd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>THF80°C, 12 hAlkenylation at allyl position
Stille Pd(PPh<sub>3</sub>)<sub>4</sub>/CuIEt<sub>3</sub>NDMF100°C, 24 hAryl-alkynyl bond formation

The allyl group may undergo Heck coupling with electron-deficient alkenes, while the thienopyrimidinone core could participate in Stille couplings with organotin reagents .

Base-Catalyzed Hydrolysis

The ketone group at the 2-(4-fluorophenyl)-2-oxoethyl moiety is stable under basic conditions, but ester derivatives (if present) can be hydrolyzed:

Substrate Reagents Conditions Product
Ester analogLiOH, MeOH/H<sub>2</sub>OReflux, 4 hCarboxylic acid

Base-mediated cleavage of esters (e.g., methoxy or ethoxy groups) would yield carboxylic acids, as demonstrated in analogous quinazolinone systems .

Functionalization via Halogenation

While the parent compound lacks halogens, bromination or chlorination at reactive positions (e.g., C-5 of the thienopyrimidinone ring) could enable further derivatization:

Halogenation Method Reagents Position Application
Electrophilic NBS (N-bromosuccinimide)C-5Suzuki coupling precursors

Halogenated intermediates may undergo cross-couplings (e.g., Suzuki or Buchwald-Hartwig) for introducing aryl or amino groups .

Stability Under Acidic Conditions

The thienopyrimidinone core is resistant to mild acids but may decompose under strongly acidic conditions (e.g., HCl/EtOH, reflux).

Comparison with Similar Compounds

Key Observations :

  • Position 2: The target compound’s 4-fluorophenyl-2-oxoethylthio group enhances lipophilicity (LogP ~4.62, inferred from ), favoring membrane permeability.
  • Position 3 : Allyl groups (target compound, 379239-31-3) confer conformational flexibility, whereas ethyl groups (Z23, ) prioritize steric stability.
  • Position 6 : Ethyl (target compound) and dimethyl () substituents optimize steric fit in hydrophobic enzyme pockets, while fluorophenyl groups (Z22, Z23) enhance π-π stacking in binding sites .

Physicochemical and Pharmacokinetic Properties

Comparative data from and inferred properties:

Property Target Compound (Estimated) 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Z23 (Estimated)
Molecular Weight ~416.4 g/mol 382.903 g/mol ~422.5 g/mol
LogP ~4.8 4.62 ~3.9
Water Solubility Low Low (steam pressure: 0.0 mmHg) Moderate
Metabolic Stability Moderate (allyl oxidation) High (ethyl stability) Low (tetrahydrofuran)

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